
1-Bromo-4-(1-fluorovinyl)benzene
Vue d'ensemble
Description
1-Bromo-4-(1-fluorovinyl)benzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . It is a colorless liquid .
Synthesis Analysis
This compound is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis
The molecular formula of this compound is C8H6BrF . The structure is planar .Chemical Reactions Analysis
This compound is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical and Chemical Properties Analysis
This compound has a molar mass of 201.04 g/mol . It is insoluble in water . The predicted density is 1.432±0.06 g/cm3 and the predicted boiling point is 223.7±20.0 °C .Applications De Recherche Scientifique
Fluorination Techniques and Compound Synthesis
1-Bromo-4-(1-fluorovinyl)benzene is involved in fluorination techniques, such as the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives. This process uses wet tetra-n-butylammonium fluoride (TBAF·3H2O) to provide (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high yields and regioselectivities (Zhao, Ming, Tang, & Zhao, 2016).
Photoluminescence Properties
The compound demonstrates interesting photoluminescence properties. For instance, 1-Bromo-4-(2,2-diphenylvinyl)benzene has been studied for its steric configuration, which hinders tight intermolecular packing, and exhibits strong fluorescence intensity in both solution and solid states, showing potential applications in photoluminescent materials (Zuo-qi, 2015).
Radiosynthesis and Labeling Agents
It also finds application in the radiosynthesis of compounds. For example, 1-[18F]Fluoromethyl-4-methyl-benzene, prepared from its bromo analogue, is used to create a series of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes, potentially serving as bifunctional labeling agents (Namolingam, Luthra, Brady, & Pike, 2001).
Organic Synthesis and Material Science
In organic synthesis, derivatives of this compound are used as precursors in a variety of reactions. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, serves as a versatile starting material for organometallic synthesis (Porwisiak & Schlosser, 1996).
Research in Molecular Electronics
Additionally, the compound is relevant in the field of molecular electronics. Aryl bromides, including derivatives of this compound, are used as building blocks for molecular wires in electronic applications (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Vibrational Spectroscopy Studies
Vibrational spectroscopy studies of halogenated benzene derivatives, including those similar to this compound, provide insights into their molecular vibrations and structural properties (Reddy & Rao, 1994).
Mécanisme D'action
Target of Action
It is known that the compound is involved in various chemical reactions, particularly in the synthesis of vinyl fluorides .
Mode of Action
1-Bromo-4-(1-fluorovinyl)benzene interacts with its targets through a process known as direct fluorination . This process involves the use of tetra-n-butylammonium fluoride (TBAF·3H 2 O) as either a base or a fluorine source, providing (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities .
Biochemical Pathways
The compound is known to be involved in the synthesis of vinyl fluorides, which are important in various chemical reactions .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
It is known that the compound is involved in the synthesis of vinyl fluorides, which are important in various chemical reactions .
Action Environment
It is known that the compound should be stored at 2-8°c, in a dry environment, and protected from light .
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-(1-fluoroethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYCFEQIZGEBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144989-16-2 | |
| Record name | 1-bromo-4-(1-fluoroethenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate](/img/structure/B2629488.png)
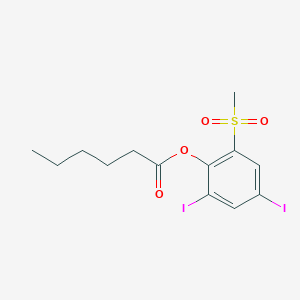


![4-[2-(4-Carboxyphenoxy)-1,2,3,3,4,4-hexafluorocyclobutyl]oxybenzoic acid](/img/structure/B2629492.png)


![5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2629497.png)
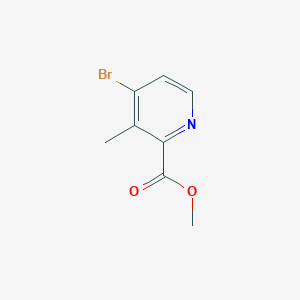
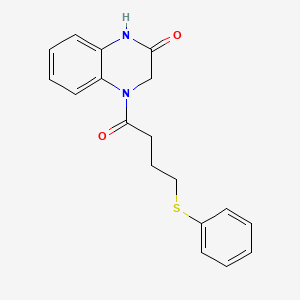
![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629506.png)
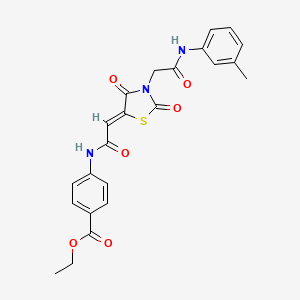
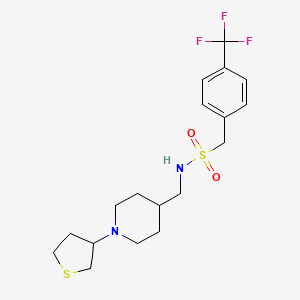
![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride](/img/structure/B2629511.png)
